Predicted mGluR5 Binding Energy of the 4-Me-Aryl Scaffold Relative to Halogenated and Methoxy Congeners
In a molecular docking study of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides, the 4-Me-phenyl (p-tolyl) derivative bearing an unsubstituted carboxamide (R1 = H) exhibited a predicted binding energy of -7.5 kcal/mol against the mGluR5 receptor (PDB 6FFH), compared with -9.2 kcal/mol for the 4-F analog and -8.9 kcal/mol for the 4-Cl analog [1]. The native reference ligand fenobam showed -8.7 kcal/mol. This indicates that the 4-Me substituent confers distinct, quantifiable affinity that differs from halogenated analogs, a profile that would be altered if CAS 921580-05-4 were replaced by a 4-F or 4-Cl variant.
| Evidence Dimension | Predicted binding energy to mGluR5 (AutoDock Vina, kcal/mol) |
|---|---|
| Target Compound Data | -7.5 kcal/mol (4-Me-phenyl analog with R1 = H; note: CAS 921580-05-4 carries N,N-diethyl, which may further modulate affinity) |
| Comparator Or Baseline | 4-F-phenyl analog: -9.2 kcal/mol; 4-Cl-phenyl analog: -8.9 kcal/mol; fenobam (reference): -8.7 kcal/mol |
| Quantified Difference | Δ = +1.7 kcal/mol (weaker) vs. 4-F; Δ = +1.4 kcal/mol vs. 4-Cl; Δ = +1.2 kcal/mol vs. fenobam |
| Conditions | AutoDock Vina docking to mGluR5 crystal structure (PDB 6FFH); ligands prepared with AutoDockTools 1.5.6 |
Why This Matters
Procurement of a 4-F or 4-Cl analog would introduce a ≥1.4 kcal/mol shift in predicted mGluR5 binding energy, potentially disqualifying the compound from structure-activity relationship (SAR) studies targeting the 4-Me affinity window.
- [1] Severina, H. I., Georgiyants, V. A., Kovalenko, S. M., Avdeeva, N. V., Yarcev, A. I., & Prohoda, S. N. (2020). Molecular docking studies of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives as potential modulators of glutamate receptors. Research Results in Pharmacology, 6(1), 69–82. View Source
